

Enzymatic Labeling of Proteins with Sulfo-Cyanine5.5 Amine: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

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Introduction

The precise and efficient labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Enzymatic labeling methods offer significant advantages over traditional chemical conjugation techniques, providing site-specific modification under mild reaction conditions, which helps to preserve the protein's structure and function. This document provides detailed protocols for the enzymatic labeling of proteins with **Sulfo-Cyanine5.5 amine**, a bright and water-soluble near-infrared (NIR) dye, using two powerful enzymatic approaches: transglutaminase-mediated and sortase-mediated ligation.

Sulfo-Cyanine5.5 is ideal for a range of applications, from in vitro cellular imaging to in vivo studies, due to its high aqueous solubility, strong absorption, and high fluorescence quantum yield in the NIR spectrum, which minimizes background autofluorescence from biological tissues.^{[1][2][3][4][5]} The amine-reactive nature of **Sulfo-Cyanine5.5 amine** makes it a versatile tool for enzymatic labeling.

These application notes provide detailed experimental protocols, quantitative data on labeling efficiency and protein recovery, and guidelines for the application of Sulfo-Cyanine5.5 labeled proteins in imaging.

Data Presentation

Table 1: Transglutaminase-Mediated Labeling of a Model Protein (e.g., 25 kDa) with Sulfo-Cyanine5.5 Amine

Parameter	Condition 1	Condition 2	Condition 3
Protein Concentration	1 mg/mL (40 μ M)	2 mg/mL (80 μ M)	5 mg/mL (200 μ M)
Sulfo-Cyanine5.5 Amine Concentration	400 μ M (10-fold excess)	800 μ M (10-fold excess)	2 mM (10-fold excess)
Microbial Transglutaminase (MTG)	10 U/mL	20 U/mL	20 U/mL
Reaction Time	2 hours	2 hours	1 hour
Temperature	37°C	37°C	37°C
Labeling Efficiency (%)	~70%	~80%	~75%
Protein Recovery (%)	>90%	>90%	>85%

Table 2: Sortase A-Mediated Labeling of a LPETG-tagged Model Protein (e.g., 50 kDa) with (Gly)₃-Sulfo-Cyanine5.5

Parameter	Condition 1	Condition 2	Condition 3
LPETG-Protein Concentration	50 μ M	100 μ M	100 μ M
(Gly) ₃ -Sulfo-Cyanine5.5 Concentration	250 μ M (5-fold excess)	500 μ M (5-fold excess)	1 mM (10-fold excess)
Sortase A (SaSrtA) Concentration	10 μ M	20 μ M	20 μ M
Reaction Time	1 hour	2 hours	2 hours
Temperature	25°C	37°C	37°C
Labeling Efficiency (%)	>90% [6] [7]	>95% [6] [7]	>95% [6] [7]
Protein Recovery (%)	>95% [8]	>95% [8]	>90% [8]

Table 3: In Vivo Imaging Performance of a Sulfo-Cyanine5.5-labeled Antibody

Parameter	Tumor Tissue	Muscle Tissue (Background)
Signal Intensity (photons/s/cm ² /sr)	1.5 x 10 ⁸	2.0 x 10 ⁷
Signal-to-Noise Ratio (SNR)	7.5	-
Tumor-to-Background Ratio (TBR)	7.5	-

Note: The data presented in these tables are representative values compiled from various sources and may vary depending on the specific protein, reagents, and experimental conditions.

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Labeling of a Protein with Sulfo-Cyanine5.5 Amine

This protocol describes the labeling of a protein containing accessible glutamine residues with **Sulfo-Cyanine5.5 amine** using microbial transglutaminase (MTG).

Materials:

- Protein of interest (in a buffer free of primary amines, e.g., Tris-free buffer)
- **Sulfo-Cyanine5.5 amine**
- Microbial Transglutaminase (MTG)
- Reaction Buffer: 50 mM MOPS, pH 7.0, containing 5 mM CaCl₂
- Quenching Buffer: 50 mM Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

- Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer.
- Dye Preparation: Dissolve **Sulfo-Cyanine5.5 amine** in the Reaction Buffer to a final concentration that is in 10- to 20-fold molar excess to the protein.
- Labeling Reaction: a. In a microcentrifuge tube, combine the protein solution and the **Sulfo-Cyanine5.5 amine** solution. b. Add MTG to a final concentration of 10-20 U/mL. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
- Quenching the Reaction: Add Quenching Buffer to a final concentration of 20 mM Tris to stop the enzymatic reaction.
- Purification: Remove the unreacted dye and the enzyme from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., Sephadex G-25) or affinity chromatography if the protein has a tag.

- Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-Cyanine5.5). b. Confirm the integrity of the labeled protein by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight.

Protocol 2: Sortase A-Mediated Labeling of a Protein with Sulfo-Cyanine5.5 Amine

This protocol requires the protein of interest to be engineered with a C-terminal LPXTG recognition motif. The **Sulfo-Cyanine5.5 amine** needs to be functionalized with an N-terminal triglycine ((Gly)₃) peptide.

Materials:

- LPETG-tagged protein of interest
- (Gly)₃-**Sulfo-Cyanine5.5 amine**
- Sortase A (SaSrtA), pentamutant for higher activity is recommended
- Sortase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂
- Purification system (e.g., Ni-NTA affinity chromatography if the protein has a His-tag)

Procedure:

- Protein and Peptide Preparation: a. Prepare the LPETG-tagged protein at a concentration of 50-100 µM in the Sortase Reaction Buffer. b. Prepare the (Gly)₃-**Sulfo-Cyanine5.5 amine** at a 5- to 10-fold molar excess to the protein in the same buffer.
- Labeling Reaction: a. Combine the LPETG-tagged protein and the (Gly)₃-**Sulfo-Cyanine5.5 amine** in a reaction tube. b. Add Sortase A to a final concentration of 10-20 µM. c. Incubate the reaction at 25-37°C for 1-2 hours.^{[9][10][11]} The reaction can be extended to increase yield.^{[6][12]}
- Purification: a. If the LPETG-tagged protein also contains a His-tag C-terminal to the LPXTG motif, the unreacted protein and the His-tagged Sortase A can be removed by Ni-NTA affinity

chromatography. The labeled protein will be in the flow-through. b. Alternatively, size-exclusion chromatography can be used to separate the labeled protein from the enzyme and excess peptide-dye conjugate.

- Characterization: a. Analyze the labeling efficiency by SDS-PAGE. The labeled protein will have a slightly higher molecular weight and will be fluorescent. b. Confirm the identity and purity of the labeled protein by mass spectrometry.

Application: In Vitro and In Vivo Imaging of EGFR-Expressing Cancer Cells

This section describes the use of a Sulfo-Cyanine5.5 labeled anti-EGFR antibody for targeted imaging of cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR).

Protocol 3: In Vitro Fluorescence Imaging of A431 Cells

Materials:

- Sulfo-Cyanine5.5 labeled anti-EGFR antibody
- A431 cells (high EGFR expression) and a control cell line (low EGFR expression)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixing
- DAPI for nuclear staining
- Fluorescence microscope

Procedure:

- Cell Culture: Culture A431 and control cells on glass-bottom dishes or chamber slides until they reach 70-80% confluency.

- Labeling: a. Dilute the Sulfo-Cyanine5.5-anti-EGFR antibody in cell culture medium to a final concentration of 5-10 µg/mL. b. Incubate the cells with the antibody solution for 1 hour at 37°C.
- Washing: Wash the cells three times with cold PBS to remove unbound antibody.
- Fixing and Staining: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells twice with PBS. c. Stain the nuclei with DAPI for 5 minutes. d. Wash the cells twice with PBS.
- Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (Ex/Em: ~358/461 nm) and Sulfo-Cyanine5.5 (Ex/Em: ~675/694 nm).

Protocol 4: In Vivo Near-Infrared (NIR) Fluorescence Imaging in a Mouse Xenograft Model

Materials:

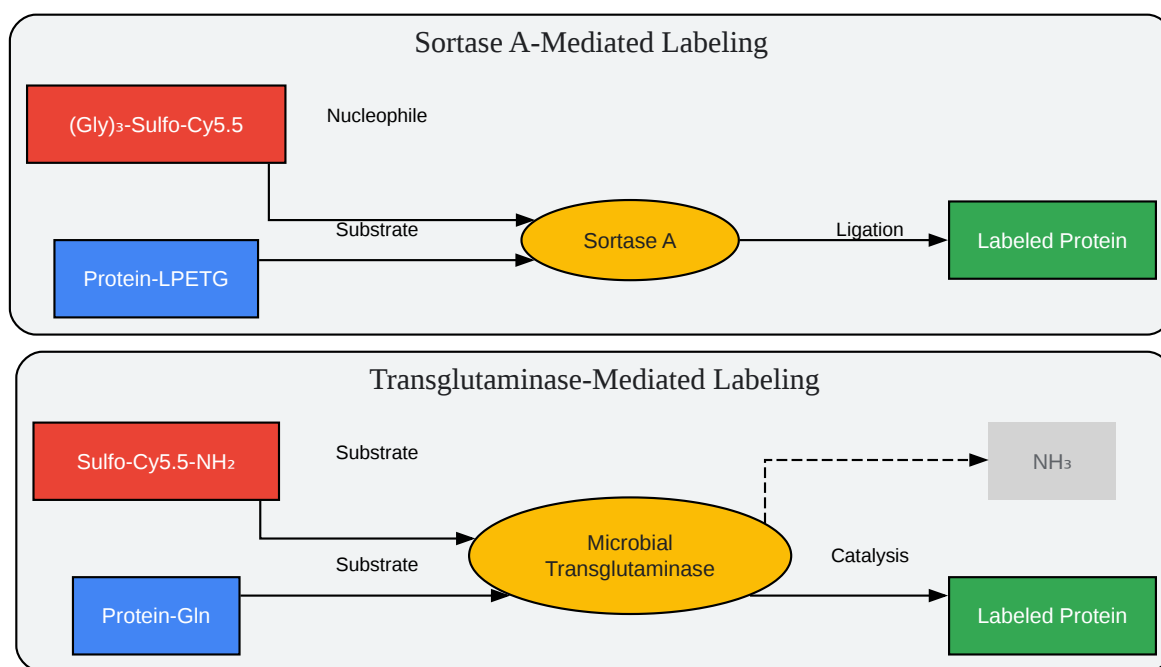
- Sulfo-Cyanine5.5 labeled anti-EGFR antibody
- Tumor-bearing mice (e.g., nude mice with A431 xenografts)
- In vivo imaging system (e.g., IVIS)
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
- Probe Administration: Inject 10-20 µg of the Sulfo-Cyanine5.5-anti-EGFR antibody in 100 µL of sterile PBS intravenously via the tail vein.
- Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) using an in vivo imaging system. b. Use appropriate excitation and emission filters for Cy5.5 (e.g., Ex: 640 nm, Em: 700 nm long pass).

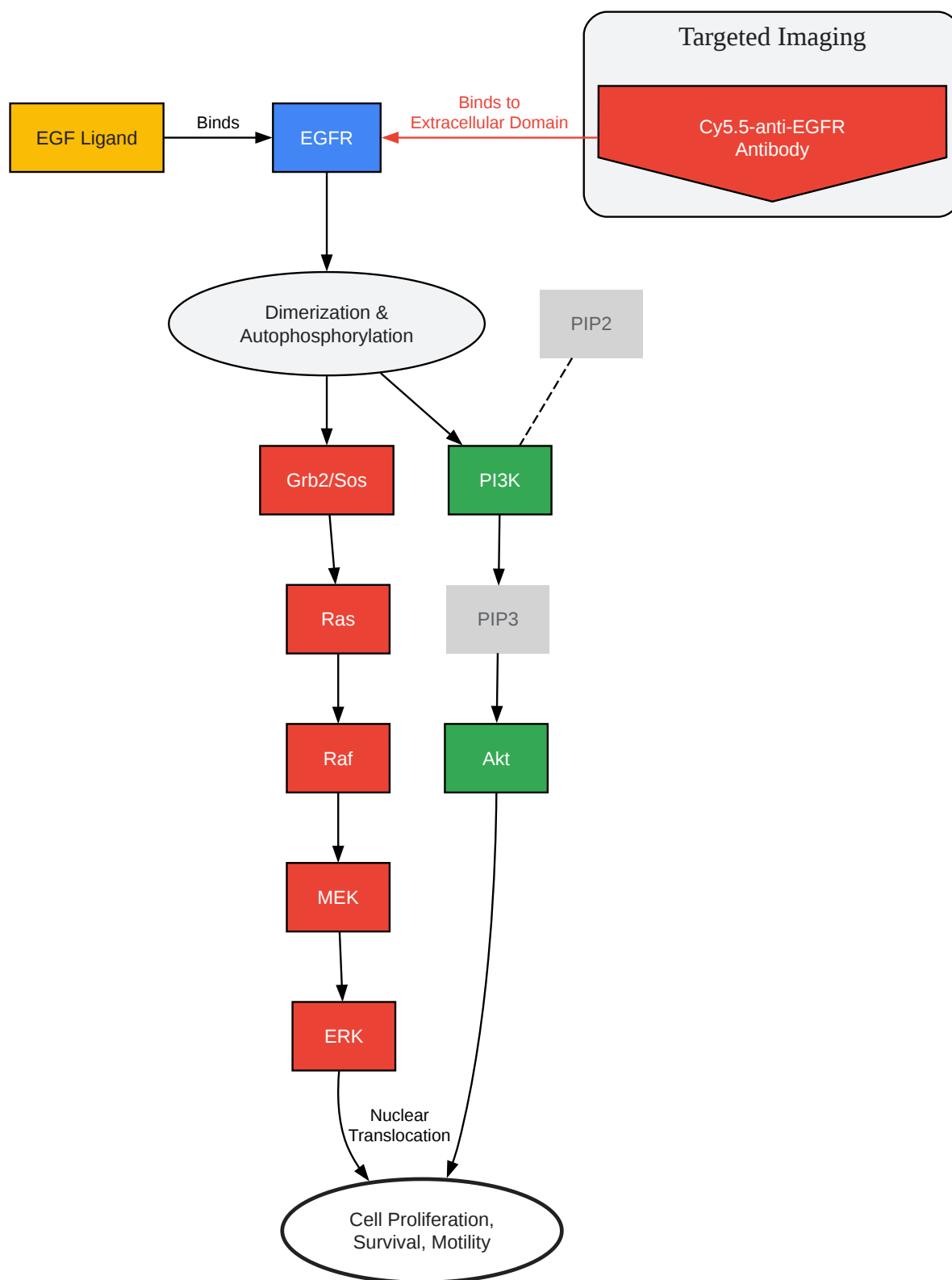
- Data Analysis: a. Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle) to quantify the fluorescence intensity. b. Calculate the tumor-to-background ratio (TBR) to assess the specific targeting of the antibody.
- Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the labeled antibody.

Mandatory Visualizations



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Caption: Enzymatic labeling workflows for protein conjugation with **Sulfo-Cyanine5.5 amine**.

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Caption: Simplified EGFR signaling pathway and the targeting mechanism of a Cy5.5-labeled anti-EGFR antibody.

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